

An In-depth Technical Guide to TCTU Reagent (CAS Number: 330641-16-2)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

TCTU, or O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, is a highly efficient aminium-based coupling reagent integral to modern peptide synthesis and other areas of organic chemistry.[1][2] With the CAS number 330641-16-2, TCTU is particularly valued for its rapid reaction times, high coupling efficiency, and its remarkable ability to suppress racemization during the formation of amide bonds.[1] These characteristics make it an invaluable tool in both manual and automated solid-phase peptide synthesis (SPPS), facilitating the production of high-purity peptides for research and pharmaceutical development. [2] This guide provides a comprehensive overview of TCTU, including its chemical properties, mechanism of action, experimental protocols, and comparative performance data.

Chemical and Physical Properties

TCTU is an off-white to white crystalline powder with a molecular formula of C₁₁H₁₅BClF₄N₅O and a molecular weight of 355.53 g/mol .[3] It is known for its stability under typical storage conditions and good solubility in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF).

Table 1: Physicochemical Properties of **TCTU**



Property	Value	Reference(s)
CAS Number	330641-16-2	[2]
Molecular Formula	C11H15BClF4N5O	[3]
Molecular Weight	355.53 g/mol	[3]
Appearance	Off-white to white crystalline powder	[2]
Purity	≥ 99% (HPLC)	[4]
Melting Point	201-205 °C	[2]
Synonyms	O-(6-Chlorobenzotriazol-1-yl)- N,N,N',N'-tetramethyluronium tetrafluoroborate, 1- [Bis(dimethylamino)methylen]- 5-chlorobenzotriazolium 3- oxide tetrafluoroborate	[3]

Mechanism of Action

TCTU belongs to the family of uronium/aminium salt coupling reagents. Its efficacy stems from its ability to rapidly convert a carboxylic acid into a highly reactive active ester, which is then susceptible to nucleophilic attack by an amine to form a stable amide bond.

The generally accepted mechanism involves the following steps:

- Activation of the Carboxylic Acid: In the presence of a tertiary base, such as N,Ndiisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion.
- Formation of the Active Ester: The carboxylate anion attacks the electrophilic carbon of the **TCTU**, leading to the formation of a reactive O-(6-chlorobenzotriazol-1-yl) ester.
- Nucleophilic Attack: The amino group of the incoming amino acid or peptide attacks the carbonyl carbon of the active ester.

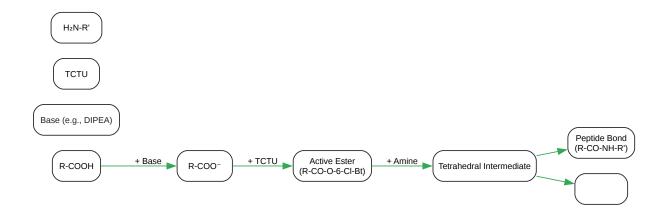




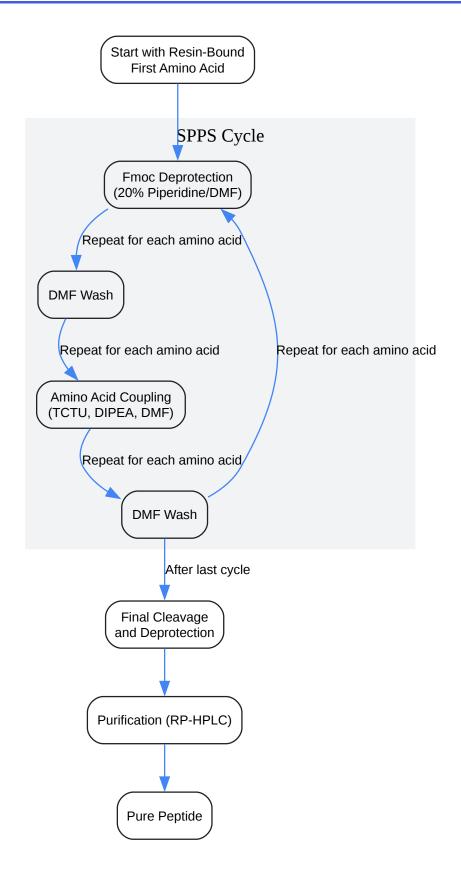


• Peptide Bond Formation: A tetrahedral intermediate is formed, which then collapses to form the new peptide bond and releases the 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) byproduct.









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- To cite this document: BenchChem. [An In-depth Technical Guide to TCTU Reagent (CAS Number: 330641-16-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7725894#tctu-reagent-cas-number-330641-16-2]

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